2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine
Description
Properties
IUPAC Name |
6-(4-bromo-2-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN5/c10-4-1-2-5(6(11)3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVCXWVDPDAYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
The synthesis of 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine relies on sequential nucleophilic aromatic substitution (NAS) reactions starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The bromo-fluorophenyl group is introduced first due to its lower nucleophilicity compared to amines, ensuring regioselective control.
Stepwise Synthesis Protocol
Step 1: Formation of 4,6-Dichloro-2-(4-bromo-2-fluorophenyl)-1,3,5-triazine
A solution of cyanuric chloride (10.0 g, 54.2 mmol) in acetone (150 mL) is cooled to 0°C under nitrogen. 4-Bromo-2-fluoroaniline (10.1 g, 54.2 mmol) is added dropwise over 30 minutes, followed by triethylamine (7.6 mL, 54.2 mmol) to neutralize HCl. The mixture is stirred at 0°C for 4 hours, yielding a pale yellow precipitate. The intermediate is filtered, washed with cold acetone, and dried (yield: 85–90%).
Step 2: Amination to this compound
The dichlorotriazine intermediate (5.0 g, 13.7 mmol) is refluxed with aqueous ammonia (28% w/w, 50 mL) in tetrahydrofuran (100 mL) for 24 hours. The reaction is quenched with ice water, and the product is filtered and recrystallized from ethanol to afford white crystals (yield: 70–75%).
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic and Stoichiometric Factors
- Triethylamine acts as both a base and a catalyst, improving yields by scavenging HCl.
- Molar ratios of 1:1 (cyanuric chloride:aryl amine) in Step 1 minimize side products.
Table 1: Yield Variation with Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (Step 1) | 0°C | 25°C | 0°C |
| Solvent (Step 2) | Ethanol | THF | THF |
| Ammonia Concentration | 15% w/w | 28% w/w | 28% w/w |
| Yield | 62% | 75% | 75% |
Mechanistic Insights
Regioselectivity in NAS Reactions
The electron-withdrawing bromo and fluoro substituents on the phenyl ring reduce the nucleophilicity of the aniline, directing the first substitution to the triazine’s 2-position. Subsequent amination occurs at the 4- and 6-positions due to increased steric accessibility.
Side Reactions and Mitigation
Characterization and Validation
Spectroscopic Analysis
Comparative Analysis with Alternative Methods
Solid-Phase Synthesis
Immobilizing cyanuric chloride on resin enables stepwise functionalization but suffers from lower yields (50–60%) due to incomplete substitution.
Microwave-Assisted Reactions
Microwave irradiation (100°C, 30 min) reduces Step 2 duration to 2 hours but risks thermal decomposition of the bromo-fluorophenyl group.
Industrial-Scale Production Considerations
Continuous Flow Reactors
- Advantages : Enhanced heat transfer and reproducibility.
- Challenges : Clogging due to insoluble intermediates.
Waste Management
- HCl neutralization : Calcium hydroxide treatment converts waste HCl to CaCl₂.
- Solvent recovery : Distillation reclaims >90% of acetone and THF.
Chemical Reactions Analysis
Types of Reactions: 2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related 1,3,5-triazine derivatives, emphasizing substituent effects and biological activities:
Structural and Electronic Comparisons
- Halogen vs. Non-Halogen Substituents: The 4-bromo-2-fluoro substituents in the target compound increase lipophilicity compared to analogs like 4PyDAT (pyridine substituent) or methoxy-substituted triazines. This may enhance membrane permeability and bioavailability .
- Di-Substitution Effects: The ortho-fluoro and para-bromo arrangement introduces steric hindrance and electronic effects distinct from mono-substituted analogs (e.g., 3-fluorophenyl or 4-bromophenyl derivatives). This may influence molecular packing in solid states or interactions with enzymes .
Physicochemical and Crystallographic Properties
- Crystal Packing and Solubility: Analogs like 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine form co-crystals with benzoic acid via hydrogen bonding and π-π interactions . The bromo and fluoro substituents in the target compound may similarly influence solubility and stability through halogen bonding. Methoxy-substituted triazines exhibit distinct hydrogen-bonding patterns, underscoring the role of substituents in supramolecular assembly .
Biological Activity
2,4-Diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential as an anticancer agent.
- Molecular Formula : C9H8BrFN5
- Molecular Weight : 248.09 g/mol
- Appearance : White powder
- Melting Point : 276-282°C
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromo-2-fluoroaniline with cyanogen chloride under controlled conditions. This reaction is usually performed in an inert atmosphere to minimize side reactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in critical cellular pathways, leading to modulation of biological processes. The exact molecular targets are still under investigation.
Anticancer Activity
Research has shown that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| Melanoma (MALME-3 M) | 0.033 | High potency |
| Pancreatic adenocarcinoma (DAN-G) | 1.21–1.66 | Comparable to cisplatin |
| Lung carcinoma (A-427) | 1.21–1.66 | Comparable to cisplatin |
| Cervical cancer (SISO) | 1.21–1.66 | Comparable to cisplatin |
| Bladder carcinoma (RT-4) | 1.21–1.66 | Comparable to cisplatin |
These results indicate that the compound may serve as a promising candidate for further development in cancer therapy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial and antifungal activities. Preliminary studies suggest efficacy against a range of pathogens, although detailed quantitative data is still needed.
Case Studies
A notable study investigated the cytotoxic effects of various triazine derivatives on human cancer cell lines. Among these derivatives, the one containing the 4-bromo-2-fluorophenyl moiety showed superior activity compared to other analogs .
Another study focused on the synthesis and evaluation of related compounds that demonstrated similar mechanisms of action and biological effects, reinforcing the potential of triazine derivatives in drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2,4-diamino-6-(4-bromo-2-fluorophenyl)-1,3,5-triazine and its derivatives?
- Methodological Answer : The compound is typically synthesized via one-pot reactions involving cyanoguanidine, aryl aldehydes, and amines under microwave-assisted conditions. For example, derivatives with substituted aryl groups are prepared using Pd(OAc)₂ and 2,2'-bipyridine as catalysts, followed by purification via column chromatography. NMR spectroscopy (¹H, ¹³C, HSQC, TOCSY) is critical for verifying molecular structure and substituent positions .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Cyanoguanidine, aryl aldehyde, amine | Core triazine formation |
| 2 | Pd(OAc)₂, 2,2'-bipyridine, microwave (80–100°C) | Catalytic coupling |
| 3 | Column chromatography (silica gel, MeOH/CH₂Cl₂) | Purification |
Q. How can hydrogen bonding and crystal packing interactions of this triazine derivative be analyzed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is used to resolve intermolecular interactions. For analogs like 2,4-diamino-6-(4-methoxyphenyl)-1,3,5-triazine, SC-XRD reveals 3D hydrogen-bonded networks involving N–H⋯O and N–H⋯N interactions. SHELX software (SHELXL, SHELXS) is standard for refinement, with parameters such as space group (e.g., P2/c), unit cell dimensions (e.g., a = 15.9952 Å, β = 96.912°), and R values (< 0.05) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns aromatic protons (δH 7.15–7.33) and carbonyl carbons (δC 170–173). HSQC/TOCSY identifies amide protons (δH 5.81–7.83) and amino groups .
- HRMS : Confirms molecular formula (e.g., m/z 444.0539 [M+H]⁺ with <2 ppm error) .
- UPLC : Validates purity (>94%) .
Advanced Research Questions
Q. How does the substitution pattern on the triazine core influence biological activity (e.g., PI3K inhibition)?
- Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., 4-bromo-2-fluorophenyl) enhance PI3K inhibition by increasing binding affinity. For example, analogs like ZSTK474 (a dimorpholino-triazine) exhibit IC₅₀ values < 10 nM against PI3Kα. Computational docking (e.g., AutoDock Vina) and kinase assays (using ATP-competitive ELISA) are employed to validate mechanisms .
Q. What strategies optimize the compound’s cytotoxic efficacy in cancer models?
- Methodological Answer : Co-administration with platinum(II) complexes (e.g., [AuIII(C^N^C)(4-dpt)]OTf) enhances anti-proliferative effects via sustained release from hydrogels. In vitro assays (MTT, apoptosis via Annexin V/PI staining) in DLD-1 and HT-29 colon cancer cells reveal synergistic cytotoxicity (combination index <1.0) .
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer : Discrepancies in dihedral angles (e.g., phenyl vs. triazine plane) are addressed using SHELXL refinement with high-resolution data (θ > 25°). For example, adipic acid co-crystals show planar deviations <5°, confirmed via residual density maps. WinGX and Olex2 suites assist in visualizing packing defects .
Q. What safety protocols are critical for handling this compound given its toxicity profile?
- Methodological Answer :
- Prevention : Use explosion-proof equipment (e.g., spark-free fridges) and avoid water contact (hydrolysis risk). Store in corrosion-resistant containers at <50°C .
- Exposure Response : For inhalation, administer 100% O₂; for dermal contact, rinse with 0.1 M EDTA to chelate potential metal impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
